

# 4-Bromo-6-methylpicolinic acid chemical properties

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## Compound of Interest

Compound Name: 4-Bromo-6-methylpicolinic acid

Cat. No.: B1442374

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An In-Depth Technical Guide to **4-Bromo-6-methylpicolinic Acid**: Properties, Synthesis, and Applications

## Introduction

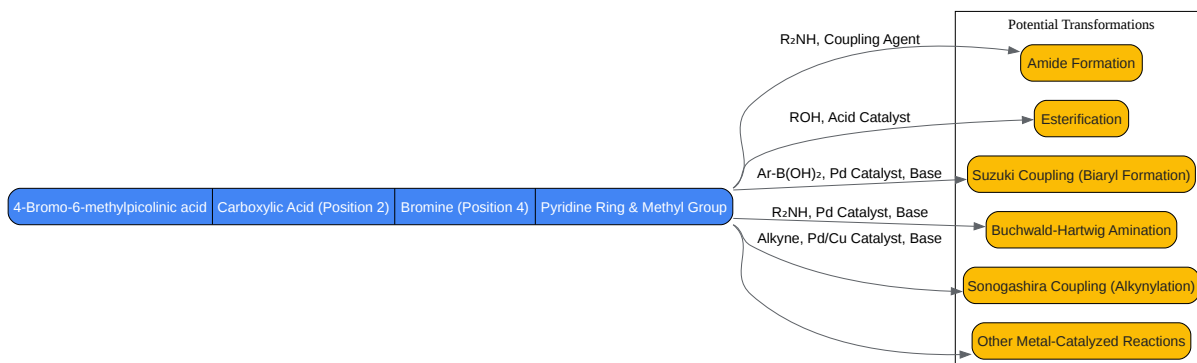
**4-Bromo-6-methylpicolinic acid** is a specialized heterocyclic compound that has emerged as a significant building block in the fields of medicinal chemistry and materials science. As a derivative of picolinic acid (pyridine-2-carboxylic acid), its structure is characterized by a pyridine ring functionalized with a carboxylic acid, a methyl group, and a bromine atom. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate for the synthesis of complex molecular architectures. The bromine atom, in particular, serves as a versatile synthetic handle for introducing further complexity through various cross-coupling reactions, while the picolinic acid scaffold is known to be a privileged structure in drug discovery, often acting as a metal-chelating pharmacophore.<sup>[1][2]</sup> This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the core chemical properties, synthesis, reactivity, and applications of this important molecule.

## Chemical Identity and Structure

The foundational step in utilizing any chemical compound is to establish its unambiguous identity. **4-Bromo-6-methylpicolinic acid** is systematically identified by its CAS number and IUPAC name, which are crucial for database searches and regulatory compliance.

- IUPAC Name: 4-Bromo-6-methylpyridine-2-carboxylic acid[3]
- Synonyms: **4-Bromo-6-methylpicolinic acid**[3][4]
- CAS Number: 886372-47-0[3][4]
- Molecular Formula:  $C_7H_6BrNO_2$ [3][4]
- Molecular Weight: 216.03 g/mol [3][4]

The molecule's structure, defined by a pyridine ring substituted at the 2-, 4-, and 6-positions, is the primary determinant of its chemical behavior.



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